
Fluoromethanetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoromethanetricarbonitrile is a chemical compound characterized by the presence of fluorine, methane, and three cyano groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fluoromethanetricarbonitrile typically involves the reaction of fluoromethane with tricarbonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Fluoromethanetricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.
科学的研究の応用
Fluoromethanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism by which fluoromethanetricarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Fluoromethane: A simpler compound with a single fluorine atom.
Tricarbonitrile: A compound with three cyano groups but no fluorine.
Fluoromethane derivatives: Compounds with additional functional groups attached to the fluoromethane backbone.
Uniqueness: Fluoromethanetricarbonitrile stands out due to the combination of fluorine and three cyano groups, which imparts unique chemical properties
特性
CAS番号 |
63505-93-1 |
|---|---|
分子式 |
C4FN3 |
分子量 |
109.06 g/mol |
IUPAC名 |
fluoromethanetricarbonitrile |
InChI |
InChI=1S/C4FN3/c5-4(1-6,2-7)3-8 |
InChIキー |
KAPIKKAUNZSLAY-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(C#N)(C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


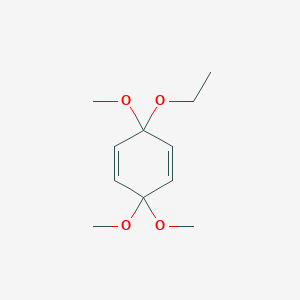


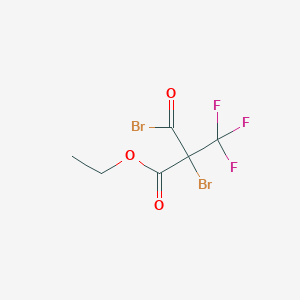
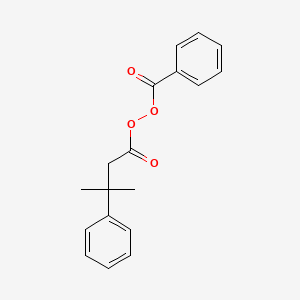

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
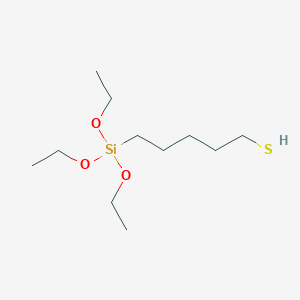
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
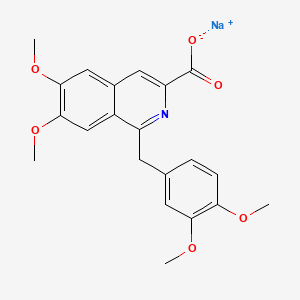
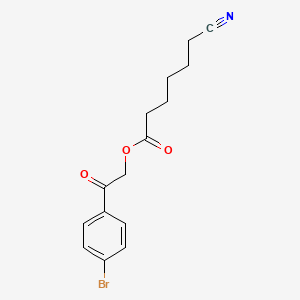
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
